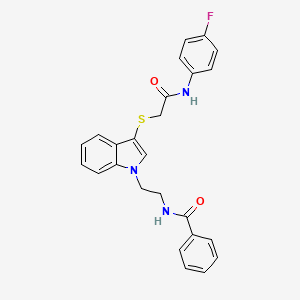

N-(2-(3-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

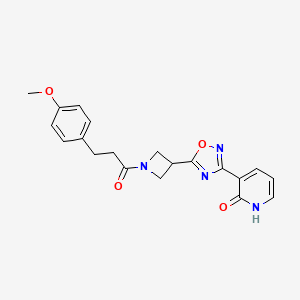

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a 4-fluorophenyl group, an indole group, and a thioether linkage. These groups can potentially influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzamide and fluorophenyl groups are likely to contribute to the compound’s aromaticity, while the thioether linkage could introduce some flexibility into the molecule. The indole group is a fused ring system that could also influence the compound’s conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group might be involved in condensation or hydrolysis reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution. The sulfur atom in the thioether linkage might act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación

Aminopeptidase N Inhibition

Aminopeptidase N (APN/CD13) is a zinc-dependent enzyme involved in processes like metastasis and angiogenesis, making it a target for cancer therapy. Research on structurally similar compounds, such as hydroxamic acid inhibitors, has shown significant inhibitory activity, suggesting potential cancer therapeutic applications (Lee et al., 2020).

Melatonin Receptor Binding

Compounds with structural similarities have been evaluated for their affinity towards melatonin receptors, specifically MT1 and MT2, expressed in CHO cells. This research could contribute to the development of treatments for sleep disorders and circadian rhythm disruptions (Mesangeau et al., 2011).

Antiallergy Agents

Research into N-thioacyl 1,3-amino alcohols, which share a similar complex structure, has revealed potent antiallergy activity, suggesting potential applications in treating allergic reactions and conditions (Hargrave et al., 1983).

GPR52 Agonist Synthesis

The development of GPR52 agonists, which are important for neurological functions, involves complex synthetic processes that might include similar compounds as intermediates or targets. This research can impact treatments for psychiatric and neurological disorders (Fukuda & Ikemoto, 2015).

Serotonin 1A Receptor Studies

Compounds with structural similarity have been used as probes in PET imaging to quantify serotonin 1A receptor densities in the brain, which has implications in studying and treating neurological disorders like Alzheimer's disease (Kepe et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2S/c26-19-10-12-20(13-11-19)28-24(30)17-32-23-16-29(22-9-5-4-8-21(22)23)15-14-27-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEKTNRWAQWVBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)

![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)

![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)

![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)

![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)